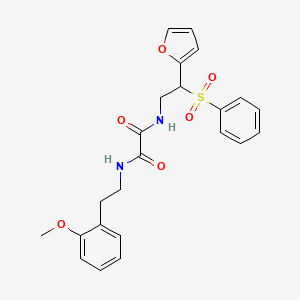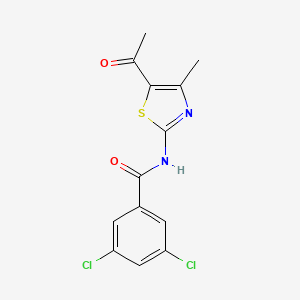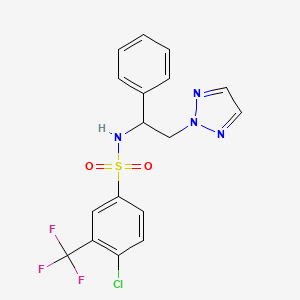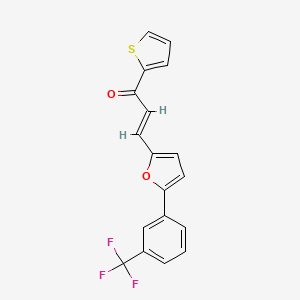![molecular formula C24H25NO4S B2546548 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide CAS No. 1396883-97-8](/img/structure/B2546548.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide" is a chemical entity that appears to be related to a family of compounds that have been synthesized and studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with biphenyl structures and propanamide moieties have been synthesized and analyzed, suggesting a potential interest in the pharmacological or material science applications of such molecules.
Synthesis Analysis
The synthesis of related compounds involves the use of dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, which are convenient reagents for creating furanones, as described in one of the studies . Another related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was synthesized and analyzed using various spectroscopic techniques, indicating a methodological approach that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, with one study detailing the synthesis of a methanesulfonamide derivative through Sonogashira cross-coupling . Another study synthesized a hybrid molecule by reacting amphetamine with flurbiprofen, showcasing the potential for creating new compounds with diverse chemical functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, with studies reporting on the hydrophilicity, membrane impermeability, and protein cross-linking abilities of N-hydroxysulfosuccinimide active esters . The crystal structure of an enantiomerically pure salt of a related compound was also described, highlighting the importance of chirality and hydrogen bonding in determining the physical properties of these molecules .
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based systems in supporting drug metabolism studies. This approach facilitated the structural characterization of metabolites by nuclear magnetic resonance (NMR) spectroscopy, highlighting the method's significance in identifying and characterizing drug metabolites (Zmijewski et al., 2006).
Quantum Chemical Studies for Anticancer Drug Design
Quantum chemical studies have been conducted on bicalutamide, a drug used for treating prostate cancer. These studies utilized computational methods to evaluate the drug's steric energy and molecular orbitals, providing insights into its mechanism of action at the molecular level. This research underscores the importance of computational chemistry in the design and optimization of anticancer drugs (Otuokere & Amaku, 2015).
Development of Novel Inhibitors
Research has also focused on developing novel inhibitors targeting specific biological pathways. For instance, studies on the inhibition of cytomegalovirus (CMV) replication have led to the identification of compounds that interfere with viral DNA maturation and packaging, offering a potential therapeutic approach against CMV infections (Buerger et al., 2001). Another area of investigation involves the synthesis of N-hydroxysulfosuccinimide active esters for protein cross-linking, illustrating the application of chemical synthesis in studying protein interactions and functions (Staros, 1982).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-24(27,21-14-12-20(13-15-21)19-8-4-2-5-9-19)18-25-23(26)16-17-30(28,29)22-10-6-3-7-11-22/h2-15,27H,16-18H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDRTKFSNGOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

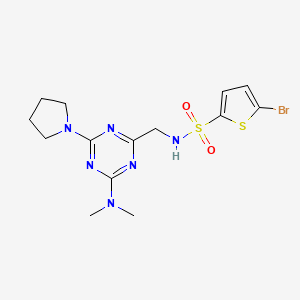
![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
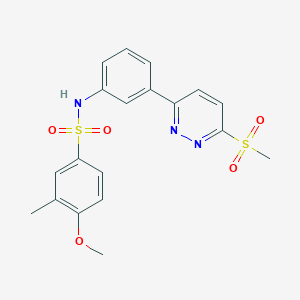
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)
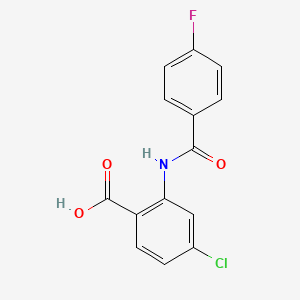


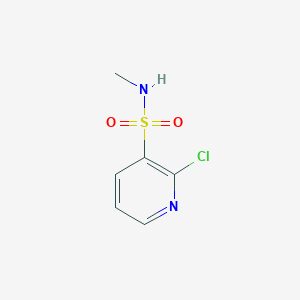
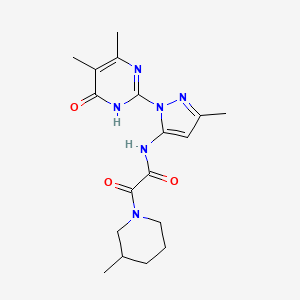
![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)
